Potassium bifluoride

Description

Properties

IUPAC Name |

potassium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKNTGMWIPUCRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

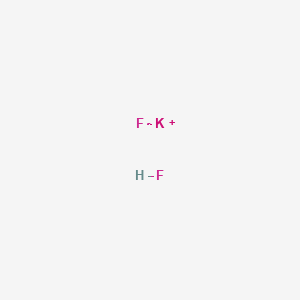

Canonical SMILES |

F.[F-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2HK, KHF2 | |

| Record name | POTASSIUM BIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894159 | |

| Record name | Potassium fluoride (K(HF2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.1031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bifluoride appears as colorless crystals, corrosive to tissues, etches glass., Dry Powder; Liquid, Solid; [Merck Index] Colorless solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | POTASSIUM BIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium fluoride (K(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-29-9 | |

| Record name | POTASSIUM BIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium fluoride (K(HF2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium fluoride (K(HF2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogendifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880X05W53M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molar mass and molecular weight of potassium bifluoride

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Potassium Biflouride

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical properties is fundamental. This guide provides a detailed examination of the molar mass and molecular weight of potassium bifluoride (KHF₂), a compound utilized in various industrial and laboratory settings, including chemical synthesis and glass etching.[1][2]

Distinguishing Molar Mass and Molecular Weight

In practice, the terms molar mass and molecular weight are often used interchangeably for most chemical applications. However, a subtle distinction exists:

-

Molecular Weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). It is a dimensionless quantity.

-

Molar Mass is the mass of one mole (approximately 6.022 x 10²³ particles) of a substance, expressed in grams per mole ( g/mol ).[3]

Numerically, these two values are equivalent. For the purposes of this guide and for all practical laboratory calculations, we will refer to the molar mass in g/mol .

**Calculation of Molar Mass for Potassium Biflouride (KHF₂) **

The molar mass of this compound is calculated by summing the atomic weights of its constituent atoms. The chemical formula for this compound is KHF₂.[4][5] This indicates that each formula unit contains one atom of potassium (K), one atom of hydrogen (H), and two atoms of fluorine (F).

The calculation is as follows:

Molar Mass (KHF₂) = (1 × Atomic Weight of K) + (1 × Atomic Weight of H) + (2 × Atomic Weight of F)

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

Molar Mass (KHF₂) = (39.0983) + (1.008) + (2 × 18.9984032) = 78.1031 g/mol [4]

Data Summary: Molar Mass and Composition

The following table provides a comprehensive breakdown of the molar mass and elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Formula Unit | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Potassium | K | 39.0983[6][9] | 1 | 39.0983 | 50.060%[3][10] |

| Hydrogen | H | 1.008[7] | 1 | 1.008 | 1.291%[3][10] |

| Fluorine | F | 18.998403[8][11] | 2 | 37.996806 | 48.650%[3][10] |

| Total | KHF₂ | - | 4 | 78.1031 | 100.00% |

Experimental Protocol: Titrimetric Determination of an Unknown Base Concentration Using Potassium Biflouride as a Primary Standard

The high purity and stability of this compound allow it to be used as a primary standard in analytical chemistry. Its acidic nature, due to the bifluoride ion ([HF₂]⁻), makes it suitable for standardizing basic solutions like sodium hydroxide (B78521) (NaOH).[5] The reaction proceeds as follows:

KHF₂(aq) + NaOH(aq) → KF(aq) + NaF(aq) + H₂O(l)

This protocol details the steps to accurately determine the concentration of an NaOH solution.

Materials:

-

This compound (KHF₂), analytical grade, dried at 110°C

-

Unknown concentration sodium hydroxide (NaOH) solution (approx. 0.1 M)

-

Phenolphthalein (B1677637) indicator solution

-

Deionized water

-

Analytical balance (±0.0001 g)

-

250 mL Erlenmeyer flasks (x3)

-

50 mL burette

-

Volumetric flask

-

Weighing boat

Methodology:

-

Preparation of Primary Standard:

-

Accurately weigh approximately 0.4-0.5 g of dried this compound into a clean, dry weighing boat. Record the exact mass.

-

Quantitatively transfer the KHF₂ into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.

-

-

Preparation of the Burette:

-

Rinse a 50 mL burette twice with small portions of the NaOH solution.

-

Fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip.

-

Record the initial volume reading to two decimal places.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the KHF₂ solution in the Erlenmeyer flask. The solution should be colorless.

-

Begin titrating the NaOH solution into the flask while continuously swirling the flask to ensure mixing.

-

Continue adding NaOH until the endpoint is reached, indicated by the first appearance of a faint, persistent pink color.

-

Record the final burette volume to two decimal places.

-

-

Replicates and Calculation:

-

Repeat the titration procedure for at least two more samples of KHF₂ for precision.

-

Calculate the moles of KHF₂ used in each titration:

-

Moles KHF₂ = Mass of KHF₂ (g) / Molar Mass of KHF₂ (78.1031 g/mol )

-

-

From the stoichiometry of the balanced equation, the moles of NaOH are equal to the moles of KHF₂ at the equivalence point.

-

Calculate the concentration of the NaOH solution:

-

Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH used (L)

-

-

Average the results from the replicate titrations to obtain the final standardized concentration of the NaOH solution.

-

Visualizations

Caption: Workflow for NaOH standardization using KHF₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Molecular weight of this compound [convertunits.com]

- 4. This compound | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 9. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]

- 10. translatorscafe.com [translatorscafe.com]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

An In-depth Technical Guide to the Crystal Structure and Properties of Potassium Bifluoride (KHF₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bifluoride, also known as potassium hydrogen difluoride (KHF₂), is an inorganic salt composed of potassium cations (K⁺) and bifluoride anions ([HF₂]⁻).[1] It presents as a colorless or white crystalline solid and is a crucial compound in various industrial and research applications.[2][3] For researchers in chemistry and drug development, KHF₂ is particularly significant as a versatile and effective fluorinating agent.[1] The introduction of fluorine into organic molecules is a key strategy for enhancing the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1][4] This guide provides a comprehensive overview of the crystal structure, physicochemical properties, experimental protocols, and applications of KHF₂, with a focus on its relevance to scientific research and pharmaceutical synthesis.

Crystal Structure and Polymorphism

This compound is known to exist in two different crystal structures depending on the temperature. At ambient conditions, it adopts a tetragonal structure, which undergoes a polymorphic transition to a cubic form at elevated temperatures.[5]

The room-temperature phase of KHF₂ crystallizes in the tetragonal system, which is characterized by a unit cell where two of the three axes are equal in length (a = b ≠ c).[6][7] Upon heating to approximately 195-196°C, it transforms into a high-temperature cubic phase before melting at 238.7°C.[5] The determination of the hydrogen atom's position within the linear [F-H-F]⁻ anion was a significant challenge resolved by single-crystal neutron diffraction studies, which confirmed that the hydrogen is centrally located between the two fluorine atoms.[8][9] This strong hydrogen bond (bond energy ~163 kJ/mol) is a defining feature of the bifluoride ion.[2]

// Nodes Tetragonal [label="Tetragonal Phase\n(I4/mcm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cubic [label="Cubic Phase\n(Fm3m)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melt [label="Molten KHF₂", fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Decomposition\n(KF + HF)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Tetragonal -> Cubic [label=" 196°C "]; Cubic -> Melt [label=" 238.7°C "]; Melt -> Decomposition [label=" > 400°C "]; }

Caption: Thermal phase transitions of KHF₂.

A summary of the crystallographic data for both phases is presented below.

Table 1: Crystallographic Data for KHF₂

| Parameter | Tetragonal (Room Temp) | Cubic (>196°C) |

|---|---|---|

| Crystal System | Tetragonal | Cubic |

| Space Group | I4/mcm (No. 140)[10][11] | Fm3m |

| Lattice Constant (a) | 5.67 Å | 6.43 Å |

| Lattice Constant (c) | 6.80 Å | 6.43 Å |

| K-F Bond Length | 2.79 Å[10] | - |

| H-F Bond Length | 1.15 Å[10] | - |

| F-H-F Distance | 2.28 Å[12] | - |

Note: Data for the cubic phase is less commonly detailed in literature; the space group is inferred from similar alkali metal bifluorides.

Physical and Chemical Properties

The physical and chemical properties of KHF₂ are critical for its handling, storage, and application in synthesis. It is a hygroscopic solid that is highly soluble in water, forming an acidic solution due to the hydrolysis of the bifluoride ion.[2][13]

Table 2: Physical and Chemical Properties of KHF₂

| Property | Value |

|---|---|

| Molar Mass | 78.103 g/mol [13] |

| Appearance | White crystalline solid[13] |

| Density | 2.37 g/cm³[13] |

| Melting Point | 238.7 °C (decomposes)[13] |

| Boiling Point | Decomposes[13] |

| Solubility in Water | 24.5 g/100 mL (0°C)[13] |

| 39.2 g/100 mL (20°C)[13] | |

| 114.0 g/100 mL (80°C)[13] | |

| pH (aqueous solution) | Acidic (~3.0 for a saturated solution)[2] |

| Thermal Decomposition | Begins above melting point, yields KF and HF gas above 400°C[2][14] |

Key Chemical Reactions:

-

Thermal Decomposition: Upon heating above its melting point, KHF₂ decomposes into potassium fluoride (B91410) (KF) and hydrogen fluoride (HF) gas.[14] KHF₂(s) → KF(s) + HF(g)

-

Reaction with Acids: In the presence of a strong acid, KHF₂ readily releases corrosive hydrogen fluoride gas.[13] KHF₂(aq) + H⁺(aq) → K⁺(aq) + 2HF(aq)

-

Electrolysis: The electrolysis of molten KHF₂ is the primary industrial method for producing elemental fluorine (F₂), a process pioneered by Henri Moissan.[13][14] 2KHF₂(l) → 2KF(l) + H₂(g) + F₂(g)

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of KHF₂ in a research setting.

Synthesis of this compound

KHF₂ can be synthesized in the laboratory via the neutralization of potassium hydroxide (B78521) with hydrofluoric acid.[13][14]

Protocol:

-

Preparation: In a fume hood, place a magnetic stir bar into a polytetrafluoroethylene (PTFE) or other HF-resistant beaker.

-

Reaction: Slowly add a stoichiometric amount of potassium hydroxide (KOH) pellets or a concentrated KOH solution to a 40-48% aqueous solution of hydrofluoric acid (HF) while stirring. The reaction is exothermic and should be cooled in an ice bath. KOH + 2HF → KHF₂ + H₂O[14]

-

Crystallization: Gently heat the resulting solution on a water bath to evaporate excess water until the solution is saturated.

-

Isolation: Cool the saturated solution to 0°C to induce crystallization.

-

Filtration & Drying: Collect the KHF₂ crystals by filtration using a polyethylene (B3416737) funnel and filter paper. Wash the crystals with a small amount of cold deionized water and dry them in a desiccator.

// Nodes Reactants [label="KOH + 2HF\n(in PTFE beaker)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Neutralization\n(Ice Bath Cooling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation\n(Water Bath)", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization\n(Cooling to 0°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Filtration & Drying", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Pure KHF₂ Crystals", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactants -> Reaction; Reaction -> Evaporation; Evaporation -> Crystallization; Crystallization -> Isolation; Isolation -> Product; }

Caption: Experimental workflow for the synthesis of KHF₂.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a standard technique to confirm the phase identity and purity of the synthesized KHF₂.[15][16][17]

Protocol:

-

Sample Preparation: Finely grind a small amount (~100-200 mg) of the dried KHF₂ crystals using an agate mortar and pestle to ensure random crystallite orientation.

-

Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.[18]

-

Data Acquisition: Place the sample holder in the diffractometer. Collect a diffraction pattern over a suitable 2θ range (e.g., 10-90°) using Cu Kα radiation.

-

Data Analysis: Compare the experimental diffraction pattern to a reference pattern from a database (e.g., the Powder Diffraction File™) to confirm the tetragonal phase of KHF₂ and identify any crystalline impurities.[16]

// Nodes Sample [label="KHF₂ Powder Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Instrument [label="Powder X-ray\nDiffractometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Collect Diffraction\nPattern (Intensity vs. 2θ)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Processing &\nPhase Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Confirm Phase Purity\n(Compare to Database)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sample -> Instrument; Instrument -> Data; Data -> Analysis; Analysis -> Result; }

Caption: General workflow for PXRD characterization.

Applications in Research and Drug Development

The primary value of KHF₂ for drug development professionals lies in its role as a fluorinating agent. The strategic incorporation of fluorine atoms can dramatically improve a drug candidate's pharmacokinetic profile.[4][19]

-

Nucleophilic Fluorination: KHF₂ serves as an accessible and effective source of fluoride ions for nucleophilic substitution reactions.[1] It can be used to replace leaving groups like halides or hydroxyl groups with fluorine, a critical step in synthesizing many fluorinated pharmaceuticals and agrochemicals.[1][20]

-

Synthesis of Building Blocks: It is used to prepare fluorinated intermediates, such as fluoroaromatics and aliphatic fluorides, which are then elaborated into complex APIs.[1]

-

Catalysis: In some organic reactions, such as the alkylation of benzene, KHF₂ can act as a catalyst.[1][5]

// Nodes Lead [label="Lead Compound\n(e.g., R-OH, R-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; KHF2 [label="KHF₂\n(Fluoride Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Nucleophilic\nFluorination", fillcolor="#FBBC05", fontcolor="#202124"]; API [label="Fluorinated API\nCandidate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Properties [label="Improved Properties:\n• Metabolic Stability\n• Bioavailability\n• Binding Affinity", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Lead -> Reaction; KHF2 -> Reaction; Reaction -> API; API -> Properties [style=dashed]; }

Caption: Role of KHF₂ in the synthesis of fluorinated APIs.

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.[3][5][21]

-

Toxicity: It is toxic if swallowed and can cause severe injury or death upon ingestion or skin contact.[3]

-

Corrosivity: The compound is corrosive to skin, eyes, and mucous membranes.[3][21] It readily etches glass and corrodes most metals, especially in the presence of moisture, due to the release of hydrofluoric acid.[2][3]

-

Handling: Always handle KHF₂ in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat. Avoid generating dust.[13][21]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container (e.g., polyethylene).[13] Keep away from incompatible materials like acids and moisture.[21]

Conclusion

This compound is a compound of significant scientific interest due to its unique structural features, particularly the strong, symmetric hydrogen bond in its anion. Its well-defined crystal structure and predictable chemical properties make it a valuable reagent. For researchers in the pharmaceutical and chemical industries, KHF₂ is an indispensable tool, serving as a key source of fluoride for the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [drugfuture.com]

- 6. Tetragonal crystal system - Wikipedia [en.wikipedia.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mp-23846: KHF2 (tetragonal, I4/mcm, 140) [legacy.materialsproject.org]

- 11. aflow.org [aflow.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. This compound - Sciencemadness Wiki [sciencemadness.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mcgill.ca [mcgill.ca]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of Potassium Biflouride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium bifluoride (KHF₂) in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for the safe handling of this compound.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. Below is a summary of its solubility in water at different temperatures.

Table 1: Solubility of Potassium Biflouride in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 24.5[1][2] |

| 10 | 30.1[1][2] |

| 20 | 39.2[1][2] |

| 80 | 114.0[1][2] |

In organic solvents, this compound generally exhibits low solubility. It is reported to be slightly soluble in alcohols like ethanol (B145695) and methanol (B129727) but is considered insoluble in most other common organic solvents.[3] One source indicates that it is insoluble in methanol, which suggests that its solubility is very limited.[4] However, its use as a reagent in methanol for certain chemical reactions, such as the deprotection of silyl (B83357) ethers, implies at least a minimal effective solubility in this solvent.[5][6][7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development applications. Below are detailed methodologies for key experiments to determine the solubility of an inorganic salt like this compound.

Method 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and widely used method to determine the solubility of a salt at a specific temperature.

-

Principle: A saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining salt is determined.

-

Apparatus:

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Analytical balance

-

Drying oven

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., distilled water) in a sealed container.

-

Place the container in a constant temperature water bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Transfer the solution to a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (melting point is approximately 239°C[1][3]).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt is the final weight of the dish minus its initial weight.

-

Calculate the solubility in grams per 100 mL or other desired units.

-

Method 2: Determination of Saturation Temperature

This method is useful for constructing a solubility-temperature curve.[8]

-

Principle: A known mass of the salt is dissolved in a known volume of solvent by heating. The solution is then slowly cooled, and the temperature at which crystallization begins (the saturation temperature) is recorded.[8]

-

Apparatus:

-

Test tube or flask

-

Thermometer

-

Stirring rod or magnetic stirrer

-

Heating and cooling bath

-

-

Procedure:

-

Accurately weigh a specific amount of this compound and place it in a test tube.

-

Add a precise volume of the solvent to the test tube.

-

Heat the mixture while stirring until all the salt has dissolved.

-

Slowly cool the solution while continuing to stir.

-

Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

Repeat the process with different ratios of salt to solvent to obtain a series of data points for the solubility-temperature curve.[8]

-

Logical Workflow and Safety Considerations

Due to its hazardous nature, a strict workflow should be followed when handling this compound. It is toxic if swallowed and can cause severe skin burns and eye damage.[9][10][11]

Caption: Safe Handling Workflow for Potassium Biflouride.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. uvm.edu [uvm.edu]

- 5. KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. Potassium Hydrogen Difluoride ( KHF2 ) this compound [ CAS: 7789-29-9 ] - 1000g - SYNTHETIKA [synthetikaeu.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.ch [fishersci.ch]

Laboratory Synthesis of Potassium Bifluoride from Potassium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of potassium bifluoride (KHF₂) from potassium hydroxide (B78521) (KOH). It includes detailed experimental protocols, quantitative data from various synthesis examples, and logical workflow diagrams to facilitate understanding and replication of the synthesis process.

Introduction

This compound is a crucial inorganic compound with the formula KHF₂. It serves as a key intermediate and reagent in numerous chemical processes, including the production of fluorine gas, as a fluorinating agent in the synthesis of organic fluorine compounds, and as a flux in metallurgy.[1] The synthesis of this compound from potassium hydroxide and hydrofluoric acid (HF) is a common laboratory and industrial method.[2][3] This guide focuses on the direct reaction between aqueous or anhydrous hydrofluoric acid and potassium hydroxide.

The primary reaction is a neutralization reaction where potassium hydroxide reacts with two equivalents of hydrofluoric acid to form this compound and water.[2]

Reaction Equation:

KOH + 2HF → KHF₂ + H₂O[2]

Quantitative Data Summary

Table 1: Synthesis of this compound in Different Organic Solvents [4]

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| Organic Solvent | Methanol | Ethanol | Acetonitrile | Dichloromethane |

| KOH Solution Conc. | 20% (w/w) | 40% (w/w) | 30% (w/w) | Not specified |

| HF Solution Conc. | 5-50% (w/w) | 5-50% (w/w) | 5-50% (w/w) | 5-50% (w/w) |

| Reaction Temp. | 10-30 °C | 10-30 °C | 10-30 °C | 10-30 °C |

| Final pH | 4-5 | 4-5 | 4-5 | 4-5 |

| KOH Addition Rate | 1-100 kg/min | 50 kg/min | 1-100 kg/min | 1-100 kg/min |

| Final Product Mass | 565 kg | 565 kg | 566 kg | 561 kg |

| Purity | 99.4% | 99.5% | 99.8% | 99.5% |

| Yield | 99% | 99% | 99% | 98% |

Table 2: Physical Properties of this compound

| Property | Value |

| Molar Mass | 78.103 g/mol [2] |

| Appearance | Colorless solid[2] |

| Density | 2.37 g/cm³[2] |

| Melting Point | 238.7 °C[3] |

| Solubility in Water | 24.5 g/100 mL (0 °C)[2] |

| 39.2 g/100 mL (20 °C)[2] | |

| 114.0 g/100 mL (80 °C)[2] |

Experimental Protocols

Important Safety Precautions:

-

Hydrofluoric acid is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for HF burns.

-

Potassium hydroxide is a strong base and is also corrosive. Handle with care and avoid contact with skin and eyes.

-

The reaction between potassium hydroxide and hydrofluoric acid is exothermic. Proper cooling is essential to control the reaction temperature.

General Aqueous Synthesis Protocol

This protocol is a standard laboratory method for the preparation of this compound in an aqueous solution.

Materials:

-

Potassium hydroxide (KOH)

-

40% Hydrofluoric acid (HF)

-

Distilled water

-

Ice-salt mixture

Equipment:

-

Polytetrafluoroethylene (PTFE) or platinum beaker

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Preparation of Reactants:

-

Prepare a saturated solution of potassium hydroxide in distilled water.

-

Carefully measure the required volume of 40% hydrofluoric acid and place it in the PTFE or platinum beaker.

-

-

Reaction:

-

Cool the hydrofluoric acid solution in an ice-salt bath to 0-5 °C.

-

Slowly add the potassium hydroxide solution dropwise from the dropping funnel to the hydrofluoric acid solution while stirring continuously.

-

Monitor the temperature of the reaction mixture and maintain it below 10 °C.

-

Continue adding the potassium hydroxide solution until the reaction mixture is neutralized. The endpoint can be determined by monitoring the pH, aiming for a final pH of 4-5.[4]

-

-

Crystallization and Isolation:

-

Once the reaction is complete, allow the solution to slowly warm to room temperature.

-

Concentrate the solution by gentle heating to induce crystallization.

-

Cool the solution in an ice bath to maximize the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

-

Drying:

Anhydrous Synthesis in an Organic Solvent (Based on Patent Data)[4]

This protocol describes a method for producing anhydrous this compound, which can be advantageous for certain applications.

Materials:

-

Anhydrous hydrofluoric acid

-

Potassium hydroxide

-

Organic solvent (e.g., methanol, ethanol, acetonitrile, or dichloromethane)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, and dropping funnel

-

Cooling circulator

-

Centrifuge or filtration setup

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solutions:

-

Reaction:

-

Transfer the hydrofluoric acid solution to the jacketed reactor and cool to the desired reaction temperature (10-30 °C) using the cooling circulator.[4]

-

Slowly add the potassium hydroxide solution to the reactor at a controlled rate (e.g., 1-100 kg/min for larger scale) while stirring vigorously.[4]

-

Monitor the pH of the reaction mixture and stop the addition of the potassium hydroxide solution when the pH reaches 4-5.[4]

-

-

Isolation and Purification:

-

The anhydrous this compound will precipitate out of the organic solvent.

-

Separate the solid product from the solvent by centrifugation or filtration.

-

-

Drying:

-

Dry the obtained crude product in a vacuum oven at a specified temperature (e.g., 60 °C) and vacuum (e.g., -0.08 MPa) for a set time (e.g., 2 hours) to obtain the final anhydrous this compound.[4]

-

Mandatory Visualizations

Experimental Workflow for Aqueous Synthesis

Caption: Workflow for the aqueous synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical steps in the synthesis of this compound.

References

- 1. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. CN108793198B - Preparation method and preparation system of this compound - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

Industrial Production of Potassium Bifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the industrial production processes for potassium bifluoride (KHF₂). The document details the core manufacturing methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key production steps. Visual diagrams of the production workflows are included to facilitate a clear understanding of the logical relationships and process flows.

Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula KHF₂. It is a colorless, crystalline solid that is highly soluble in water.[1][2] The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Chemical Formula | KHF₂ | [1] |

| Molar Mass | 78.10 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Odor | Odorless to slightly acidic | |

| Density | 2.37 g/cm³ | [1][3] |

| Melting Point | 238.7 °C (decomposes) | [4] |

| Boiling Point | Decomposes above 400 °C | [5][6] |

| Solubility in Water | 24.5 g/100 mL (0 °C) | [4] |

| 39.2 g/100 mL (20 °C) | [4] | |

| 114.0 g/100 mL (80 °C) | [4] | |

| Solubility in other solvents | Slightly soluble in ethanol, insoluble in most organic solvents | [1][5] |

| pH of 5% solution | 3.30-3.50 | |

| Crystal Structure | Tetragonal | [7][5] |

Industrial Production Processes

The industrial production of this compound primarily revolves around two main chemical reactions. The choice of method often depends on the availability and cost of raw materials, as well as the desired purity of the final product.

Process 1: Reaction of Potassium Fluoride (B91410) with Anhydrous Hydrogen Fluoride

This is a common and efficient method for high-volume production, often integrated into facilities that manufacture other fluorine compounds.[5] The fundamental reaction is:

KF + HF → KHF₂

-

Raw Material Preparation: Anhydrous potassium fluoride (KF) is charged into a suitable reactor. The reactor is typically made of materials resistant to hydrofluoric acid, such as steel lined with rubber or specific alloys.

-

Reaction: Anhydrous hydrogen fluoride (HF) gas or liquid is carefully fed into the reactor containing the potassium fluoride. The reaction is exothermic, and the temperature is controlled to maintain optimal reaction conditions, typically around ambient temperature.

-

Mixing: The mixture is continuously agitated to ensure a complete reaction and to prevent the formation of localized hot spots.

-

Crystallization and Separation: As the reaction proceeds, this compound precipitates out of the solution. The resulting slurry is then transferred to a centrifuge or filtration system to separate the solid KHF₂ crystals from the mother liquor.

-

Drying: The wet crystals are dried in a vacuum dryer to remove any residual moisture. The drying temperature is typically maintained below the decomposition temperature of this compound.

-

Packaging: The final dried product is cooled and packaged in moisture-proof containers.

Process 2: Neutralization of Potassium Hydroxide (B78521) or Potassium Carbonate with Hydrofluoric Acid

This method involves the neutralization of a potassium base with hydrofluoric acid.[4] The reactions are as follows:

KOH + 2HF → KHF₂ + H₂O K₂CO₃ + 4HF → 2KHF₂ + H₂O + CO₂

A variation of this process utilizes an organic solvent to facilitate the precipitation of anhydrous this compound.[8]

-

Raw Material Preparation: A concentrated solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is prepared in a corrosion-resistant reactor.

-

Neutralization: A hydrofluoric acid (HF) solution (typically 40-70%) is slowly added to the potassium base solution. The reaction is highly exothermic and requires cooling to control the temperature, generally between 10 and 30 °C.[8]

-

pH Control: The addition of HF is monitored and controlled to achieve a final pH that favors the formation of the bifluoride salt.

-

Crystallization: The resulting solution is cooled to induce the crystallization of this compound.

-

Separation and Washing: The crystals are separated from the solution by filtration or centrifugation. They may be washed with a small amount of cold water to remove impurities.

-

Drying: The washed crystals are dried under vacuum to obtain the final product.

-

Solvent and Reactant Preparation: Anhydrous hydrofluoric acid and potassium hydroxide are dissolved in an organic solvent in which they are soluble, but in which this compound has low solubility (e.g., ethanol, methanol, acetonitrile).[8]

-

Reaction: The solutions of the reactants are slowly mixed in a reactor. The reaction temperature is controlled between 10 and 30 °C.[8]

-

Precipitation: Anhydrous this compound precipitates out of the organic solvent as a fine white powder.

-

Solid-Liquid Separation: The precipitate is separated from the organic solvent using a centrifuge or filter.

-

Vacuum Drying: The crude product is dried under reduced pressure to remove the organic solvent and any residual moisture. The yield for this method is reported to be high, around 99%, with a purity of 99.5-99.8%.[8]

Comparison of Industrial Production Processes

| Feature | Process 1 (KF + HF) | Process 2 (Neutralization) |

| Raw Materials | Anhydrous Potassium Fluoride (KF), Anhydrous Hydrogen Fluoride (HF) | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃), Hydrofluoric Acid (HF) |

| Reaction Medium | Typically anhydrous | Aqueous solution or organic solvent |

| Key Process Steps | Direct combination, crystallization, separation, drying | Neutralization, crystallization/precipitation, separation, drying |

| Product Purity | High purity achievable | Purity depends on the method (aqueous vs. organic solvent) and purification steps. Industrial grades are typically >98% or >99%.[9][10] |

| Yield | Generally high | High yields (e.g., 98-99% for the organic solvent method) are reported in patents.[8] |

| Advantages | - Efficient for large-scale production- Often integrated with other fluorine production | - Can utilize readily available bases- Organic solvent method can produce anhydrous product directly with high purity |

| Disadvantages | - Requires handling of anhydrous HF, which is highly corrosive and hazardous | - Aqueous method produces hydrated crystals that require significant drying- Handling of corrosive HF is a major safety concern |

| Economic Aspects | Cost-effective for large volumes due to process integration | Raw material costs (especially high-purity KOH and HF) can be a significant factor.[11] |

Purification of this compound

The primary method for purifying crude this compound is recrystallization.[5]

-

Recrystallization from Water: This technique leverages the significant increase in the solubility of this compound in water at higher temperatures. The crude product is dissolved in hot water, and upon cooling, purified crystals precipitate, leaving impurities behind in the solution.[5]

-

Recrystallization from Ethanol: Due to the low solubility of this compound in ethanol, this solvent can be used to wash away water-soluble impurities.[5]

Safety Considerations in Industrial Production

The production of this compound involves the handling of highly hazardous materials, primarily hydrofluoric acid. Strict safety protocols are mandatory.

-

Materials of Construction: All equipment in contact with hydrofluoric acid must be made of resistant materials such as specialized steel alloys, nickel, or lined with appropriate polymers (e.g., PTFE). Glass is readily attacked by HF and must be avoided.

-

Personal Protective Equipment (PPE): Personnel must be equipped with comprehensive PPE, including acid-resistant gloves, aprons, face shields, and respiratory protection.

-

Ventilation: Production facilities must have robust ventilation systems to control and capture any fugitive emissions of hydrogen fluoride.

-

Emergency Procedures: Emergency showers, eyewash stations, and specific HF neutralizing agents (e.g., calcium gluconate gel) must be readily available. Personnel must be thoroughly trained in emergency response procedures.

References

- 1. Potassium Hydrogen Difluoride ( KHF2 ) this compound [ CAS: 7789-29-9 ] - 1000g - SYNTHETIKA [synthetikaeu.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound Manufacturer in Vadodara,this compound Supplier,Gujarat [awishkarchemical.in]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 7. This compound [cdykjh.com]

- 8. CN108793198B - Preparation method and preparation system of this compound - Google Patents [patents.google.com]

- 9. This compound at Best Price, this compound Manufacturer in Vapi [sbfluorochem.in]

- 10. globalgrowthinsights.com [globalgrowthinsights.com]

- 11. marketreportanalytics.com [marketreportanalytics.com]

Thermal decomposition temperature of potassium bifluoride

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Bifluoride

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (KHF₂), intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details the compound's thermal behavior, summarizes key quantitative data, outlines experimental protocols for analysis, and visualizes the decomposition process.

Introduction to this compound

This compound, also known as potassium hydrogen difluoride, is an inorganic compound with the formula KHF₂.[1] It is a colorless, crystalline solid that is highly soluble in water, forming acidic solutions.[2][3] The compound consists of the potassium cation (K⁺) and the bifluoride anion ([HF₂]⁻).[1] KHF₂ serves as a crucial intermediate in the industrial production of elemental fluorine via electrolysis and is also used as a glass etchant and a precursor in chemical synthesis.[1][2] Understanding its thermal stability is critical for its safe handling and application in high-temperature processes.

Thermal Behavior: Melting and Decomposition

This compound is thermally stable up to its melting point but decomposes upon further heating. The process involves two distinct thermal events:

-

Melting: KHF₂ melts at approximately 239 °C.[2][4] Specifically, reported melting points are 238.7 °C and 239 °C.[1][3]

-

Decomposition: Above its melting point, this compound undergoes thermal decomposition, yielding solid potassium fluoride (B91410) (KF) and gaseous hydrogen fluoride (HF).[1] This decomposition is quantitative at sufficiently high temperatures.[2] The release of corrosive hydrogen fluoride gas is a significant consideration in high-temperature applications.[2][5]

Quantitative Decomposition Data

The reported temperature for the thermal decomposition of this compound varies in the scientific literature, likely due to differences in experimental conditions, sample purity, and analytical techniques. A summary of these findings is presented below.

| Parameter | Temperature Range (°C) | Measurement Technique/Notes | Reference(s) |

| Melting Point | 238.7 - 239 | - | [1][3][4] |

| Onset of Decomposition | 310 - 440 | Varies with experimental conditions. | |

| Quantitative Decomposition | > 400 | Temperature at which decomposition is complete. | |

| Reported Decomposition Ranges | 400 - 504 | From literature review. | [6] |

| 600 - 620 | From literature review, noted as potentially erroneous. | [6] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a straightforward chemical reaction. The compound dissociates into potassium fluoride and hydrogen fluoride.

Reaction: KHF₂(s, l) → KF(s) + HF(g)[1]

This process involves the breaking of the hydrogen bond within the bifluoride ([F-H-F]⁻) anion.[6] The thermal stability of alkali metal bifluorides is linked to the strength of this hydrogen bond.[6]

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[6][7]

Principle of Thermal Analysis

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] For KHF₂, TGA is used to identify the temperature at which the mass loss corresponding to the release of HF gas begins and concludes.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.[9][10] Endothermic (heat absorbing) or exothermic (heat releasing) events, such as melting or decomposition, are detected as deviations from the baseline.[8] The decomposition of KHF₂ is an endothermic process.[6]

Generalized Experimental Workflow

A generalized workflow for analyzing the thermal decomposition of KHF₂ using a derivatograph (an instrument that can perform TGA and DTA simultaneously) is as follows:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder (e.g., a platinum crucible). An inert reference material, such as alumina (B75360) (Al₂O₃), is placed in an identical holder.

-

Instrument Setup: The sample and reference holders are placed within a furnace. A temperature programmer is set to heat the furnace at a constant, controlled rate (e.g., 10-15 °C/min).[9] The atmosphere is controlled, typically using an inert gas like nitrogen or argon to prevent unwanted side reactions.

-

Data Acquisition: As the furnace heats, the instrument continuously records:

-

Sample Mass (TGA curve)

-

Temperature Difference (ΔT) between the sample and reference (DTA curve)

-

Rate of Mass Change (DTG curve), which is the first derivative of the TGA curve and shows the temperature of maximum reaction rate.[6]

-

-

Data Analysis: The resulting curves are analyzed to determine key transition temperatures. The melting point appears as an endothermic peak on the DTA curve with no corresponding mass loss on the TGA curve. The decomposition is identified by a second endothermic peak on the DTA curve that corresponds to a significant mass loss on the TGA curve, equal to the molar equivalent of HF.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. synthetikaeu.com [synthetikaeu.com]

- 5. This compound | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. onlinepubs.trb.org [onlinepubs.trb.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure of the Bifluoride Anion [HF₂]⁻

For Researchers, Scientists, and Drug Development Professionals

The bifluoride anion, [HF₂]⁻, represents a cornerstone in the study of chemical bonding, featuring the strongest known hydrogen bond.[1] This guide provides a detailed examination of its molecular structure, the theoretical principles governing its unique bond, and the experimental methodologies used for its characterization.

Molecular Structure and Bonding Theory

The bifluoride ion is a linear and centrosymmetric molecule, possessing D∞h symmetry.[2][3] Its structure is characterized by a hydrogen atom positioned centrally between two fluorine atoms. The bonding in [HF₂]⁻ is not a simple electrostatic hydrogen bond but is best described by a three-center four-electron (3c-4e) bond.[2][3][4] This model involves the 1s orbital of the hydrogen atom and the 2p orbitals of the two fluorine atoms. These combine to form three molecular orbitals: a bonding (σ), a non-bonding (σn), and an anti-bonding (σ*) orbital.[4] The four valence electrons (one from H, one from F, one from F⁻, and one from the charge) occupy the bonding and non-bonding orbitals, resulting in a stable anion.[4][5] This arrangement results in an F-H bond order of 0.5 for each bond.[4] Recent studies also describe the bonding motif as two polarized, delocalized fluoride (B91410) anions held together by a positively charged hydrogen atom, resembling a proton-bound anion pair.[6][7]

Caption: Molecular orbital diagram for the 3c-4e bond in [HF₂]⁻.

Quantitative Structural and Energetic Data

The precise structural parameters of the [HF₂]⁻ anion can vary slightly depending on the crystal lattice environment provided by the counter-ion.[8] Neutron diffraction has been particularly crucial for accurately locating the hydrogen atom, a task that is challenging for X-ray diffraction due to hydrogen's low electron density.[9]

| Parameter | Value | Compound | Method | Reference |

| F-H Bond Length | 1.14 Å (114 pm) | General / KHF₂ | Neutron Diffraction / Theory | [2][3][10] |

| 1.025 Å and 1.235 Å | p-toluidinium bifluoride | Neutron Diffraction | [8][11] | |

| F···F Distance | 2.293 Å | Diphenylguanidinium bifluoride | X-ray Diffraction | |

| 2.26 Å - 2.30 Å | Theoretical Calculations | Ab initio | ||

| Bond Energy | >155 kJ/mol | General | Estimation | [2][3][10] |

| Dissociation Enthalpy (DH₂₉₈) | 45.8 ± 1.6 kcal/mol (~192 kJ/mol) | Gas Phase | Photodetachment | [1] |

Synthesis and Preparation of Bifluoride Salts

Bifluoride salts are typically synthesized by reacting a fluoride salt with hydrofluoric acid (HF).[2][3] This straightforward acid-base reaction provides a reliable route to obtaining crystalline samples suitable for structural analysis.

Caption: General workflow for the synthesis of bifluoride salts.

Experimental Protocols for Structural Characterization

The definitive structure of the bifluoride anion has been established through a combination of spectroscopic and diffraction techniques.

4.1. Single-Crystal Neutron Diffraction

Neutron diffraction is the premier technique for precisely determining the position of the hydrogen atom in the F-H-F structure.[9] Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei, allowing for accurate localization of light atoms like hydrogen.[12][13]

Methodology:

-

Crystal Preparation: A suitable single crystal of a bifluoride salt (e.g., KHF₂) is grown and mounted on a goniometer.[9]

-

Neutron Beam Irradiation: The crystal is placed within a monochromatic beam of thermal neutrons generated by a nuclear reactor or spallation source.[12]

-

Data Collection: The crystal is rotated, and the intensities and angles of the diffracted neutrons are recorded by a detector.[9] This process generates a three-dimensional diffraction pattern.

-

Structure Solution: The diffraction data is processed to calculate a nuclear density map of the crystal.

-

Refinement: The atomic positions, including that of the hydrogen atom, are refined using least-squares methods to best fit the observed diffraction pattern.[13]

Caption: Experimental workflow for single-crystal neutron diffraction.

4.2. X-ray Crystallography

While less effective for locating hydrogen, X-ray crystallography is fundamental for determining the overall crystal packing, the positions of the fluorine atoms, and the F···F distance.[14]

Methodology:

-

Crystal Selection: A high-quality single crystal is selected and mounted.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[14]

-

Electron Density Mapping: The data is used to compute a 3D map of electron density within the crystal.

-

Structure Modeling: A model of the molecule is fitted to the electron density map, allowing for the determination of bond lengths (excluding H) and angles.[14]

4.3. Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of the [HF₂]⁻ anion.[15][16][17] The frequencies of the vibrational modes are sensitive to bond strength and molecular symmetry, providing complementary data to diffraction methods. The linear F-H-F structure gives rise to three fundamental vibrational modes:

-

Symmetric stretch (ν₁): Involves the symmetric movement of the F atoms away from and towards the central H atom.

-

Asymmetric stretch (ν₃): Involves one F-H bond contracting while the other expands.

-

Bending (ν₂): A doubly degenerate mode involving the bending of the F-H-F angle.

The analysis of these modes, particularly their presence or absence in IR and Raman spectra, confirms the centrosymmetric nature of the anion.

References

- 1. researchgate.net [researchgate.net]

- 2. Bifluoride - Wikipedia [en.wikipedia.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nature of the Bonding in the Bifluoride Anion, FHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Ammonium bifluoride - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 13. old.bnc.hu [old.bnc.hu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of Solid Potassium Hydrogen Fluoride (KHF₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen fluoride (B91410), also known as potassium bifluoride (KHF₂), is an inorganic salt composed of the potassium cation (K⁺) and the bifluoride anion ([HF₂]⁻). This colorless, crystalline solid is a key intermediate in the industrial production of fluorine and serves as a versatile reagent in chemical synthesis, including as a fluorinating agent and an etchant for glass and silicon-based materials.[1] A thorough understanding of its physical properties is crucial for its safe handling, application, and the development of new technologies. This guide provides a comprehensive overview of the core physical characteristics of solid KHF₂, detailed experimental methodologies for their determination, and logical diagrams to illustrate key structural and process-related concepts.

Physical and Chemical Properties

Potassium hydrogen fluoride is a white to colorless crystalline solid.[2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] While often described as odorless, it can have a slightly acidic odor, likely due to hydrolysis or slight decomposition releasing hydrogen fluoride.[1][4]

Quantitative Physical Properties

A summary of the key quantitative physical properties of solid KHF₂ is presented in Table 1. These values represent the most consistently reported data in the scientific literature.

Table 1: Key Physical Properties of Potassium Hydrogen Fluoride (KHF₂) solid

| Property | Value | Citations |

| Molar Mass | 78.103 g/mol | [2][4] |

| Density | 2.37 g/cm³ | [1][2][5] |

| Melting Point | 238.7 °C (511.8 K) | [1][5][6] |

| Boiling Point | Decomposes | [1][5][6] |

| Standard Molar Entropy (S⦵₂₉₈) | 45.56 J/(mol·K) | [5] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -417.26 kJ/mol | [5] |

Solubility

KHF₂ is highly soluble in water, and its solubility increases significantly with temperature. It is also reported to be soluble in ethanol (B145695) but insoluble in most other organic solvents.[1][5][6] The aqueous solutions are acidic due to the equilibrium of the bifluoride ion.[4][7]

Table 2: Solubility of KHF₂ in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) | Citations |

| 0 | 24.5 | [1][4][5] |

| 10 | 30.1 | [1][4][5] |

| 20 | 39.2 | [1][4][5] |

| 80 | 114.0 | [1][4][5] |

Thermal Stability and Decomposition

Potassium hydrogen fluoride is thermally stable up to its melting point of approximately 238.7 °C.[5] Upon further heating, it undergoes thermal decomposition. The primary decomposition reaction, which occurs at temperatures above 400 °C, yields solid potassium fluoride (KF) and gaseous hydrogen fluoride (HF).[5][7] This decomposition is a critical consideration in high-temperature applications.

The decomposition reaction is as follows: KHF₂(s) → KF(s) + HF(g)[5][7]

Crystal Structure

Early crystallographic studies by Bozorth in 1923 determined the crystal structure of KHF₂ to be tetragonal.[8][9] The structure consists of potassium ions (K⁺) and linear, symmetric bifluoride ions ([F-H-F]⁻). The bifluoride ion is notable for containing one of the strongest known hydrogen bonds.[7] Some sources may refer to a monoclinic structure, which could represent a different polymorph or a result of different analytical conditions.[5]

The 1923 study established the tetragonal unit cell with the following parameters:

The potassium and fluorine atoms are arranged in specific planes within this unit cell. The fluorine atoms are positioned 1/2c apart, with the potassium atoms located in planes midway between them.[9]

Experimental Protocols

The determination of the physical properties of an inorganic solid like KHF₂ involves a series of well-established analytical techniques. A generalized workflow for characterization is presented below, followed by detailed protocols for specific measurements.

Density Determination (Gas Pycnometry Method)

Gas pycnometry is a non-destructive technique used to determine the skeletal density of a solid powder by measuring the volume of displaced gas (typically helium).[10]

-

Apparatus: Gas pycnometer, analytical balance.

-

Protocol:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Accurately weigh a sample of dried KHF₂ powder using an analytical balance. The sample mass should be within the range recommended for the instrument's sample chamber.[10]

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge the system with the analysis gas (helium) to remove any adsorbed atmospheric gases.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference chamber to the sample chamber, allowing the gas to expand and fill the void space around the sample particles.

-

Record the final equilibrated pressure.

-

The instrument's software calculates the volume of the solid sample based on the pressure change and the known volumes of the chambers.

-

Density is calculated as the sample's mass divided by the measured volume.[11]

-

Repeat the measurement several times to ensure reproducibility.

-

Melting Point Determination (Capillary Method)

This is a standard technique for determining the melting point of a crystalline solid.[12]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), sealed glass capillary tubes, thermometer.[8]

-

Protocol:

-

Ensure the KHF₂ sample is finely powdered and thoroughly dried.[2]

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]

-

Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of KHF₂ (~239 °C).[6]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid particle melts (completion of melting).

-

The melting point is reported as the range between these two temperatures. For a pure substance, this range should be narrow.[6]

-

Aqueous Solubility Determination (Isothermal Saturation Method)

This method determines the solubility of a salt at a specific temperature by creating a saturated solution.

-

Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, filtration apparatus, oven.

-

Protocol:

-

Set the constant temperature water bath to the desired temperature (e.g., 20 °C).

-

To a flask, add a known volume of deionized water (e.g., 50 mL).

-

Add an excess amount of KHF₂ solid to the water. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Stopper the flask and place it in the water bath. Stir or agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is established.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-warmed pipette to avoid premature crystallization.

-

Weigh an empty, dry evaporating dish. Transfer the aliquot of the saturated solution to the dish and weigh it.

-

Heat the dish gently in an oven at a temperature sufficient to evaporate all the water but below the decomposition temperature of KHF₂ (e.g., 110-120 °C).

-

Cool the dish containing the dry KHF₂ residue in a desiccator and weigh it.

-

Calculate the mass of the dissolved KHF₂ and the mass of the water in the aliquot.

-

Express the solubility in grams of KHF₂ per 100 mL (or 100 g) of water.[5]

-

Repeat the entire process for each desired temperature.

-

Structural Analysis (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[13]

-

Apparatus: Single-crystal X-ray diffractometer with an X-ray source (e.g., Mo or Cu Kα), goniometer, and detector.[14]

-

Protocol:

-

Crystal Selection and Mounting:

-

Grow a suitable single crystal of KHF₂. This is a critical and often challenging step.

-

Under a microscope, select a high-quality crystal (typically 30-300 microns in size) that is well-formed and free of visible defects.[13]

-

Carefully mount the crystal on the tip of a thin glass fiber or a loop using a minimal amount of adhesive (e.g., epoxy or oil).[14]

-

-

Data Collection:

-

Mount the fiber with the crystal onto the goniometer head in the diffractometer.

-

Center the crystal precisely in the X-ray beam.

-

The instrument software is used to perform an initial scan to determine the unit cell parameters and crystal orientation.

-

A data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal through a series of angles (omega, phi, chi).[15]

-

The detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.[13]

-

-

Structure Solution and Refinement:

-

The collected data (a list of reflection indices h, k, l and their intensities) is processed to correct for experimental factors.

-

The positions of the atoms within the unit cell are determined using computational methods (solving the "phase problem").

-

The initial atomic model is refined against the experimental data to improve the fit, yielding precise atomic coordinates, bond lengths, and bond angles.[14]

-

-

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of materials.

-

Apparatus: A simultaneous TGA/DSC instrument or separate instruments.

-

Protocol:

-

Calibrate the instrument for temperature and heat flow according to the manufacturer's specifications.

-

Accurately weigh a small sample of KHF₂ (typically 5-10 mg) into a sample pan (e.g., aluminum or platinum).

-

Place the sample pan and an empty reference pan into the instrument furnace.[16]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., from room temperature to 500 °C).[17]

-

TGA Analysis: The instrument continuously records the mass of the sample as a function of temperature. A mass loss step will be observed corresponding to the evolution of HF gas during decomposition.

-

DSC Analysis: The instrument records the difference in heat flow required to heat the sample and the reference. An endothermic peak will indicate the melting of KHF₂, and subsequent peaks may correspond to the decomposition process.[16]

-

References

- 1. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. fountainheadpress.com [fountainheadpress.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. hbarsci.com [hbarsci.com]

- 12. thinksrs.com [thinksrs.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pH of Aqueous Potassium Bifluoride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH of aqueous solutions of potassium bifluoride (KHF₂). It covers the underlying chemical principles, quantitative data on pH at various concentrations, detailed experimental protocols for solution preparation and pH measurement, and graphical representations of the chemical equilibria and experimental workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with or encounter this compound in their applications.

Introduction to this compound and its Aqueous Chemistry

This compound (KHF₂), also known as potassium hydrogen fluoride (B91410), is a colorless crystalline solid with a molecular weight of 78.10 g/mol .[1][2] It is highly soluble in water, with a solubility of 39.2 g per 100 mL at 20°C.[2] When dissolved in water, this compound dissociates into a potassium cation (K⁺) and a bifluoride anion (HF₂⁻).[1]

The acidic nature of this compound solutions is a direct result of the equilibrium of the bifluoride anion in water. The HF₂⁻ ion undergoes dissociation to produce hydrofluoric acid (HF) and a fluoride ion (F⁻).[1] This is followed by the dissociation of the weak acid, hydrofluoric acid, which releases hydrogen ions (H⁺) into the solution, thereby lowering the pH.[1]

The primary equilibria governing the pH of an aqueous KHF₂ solution are:

-